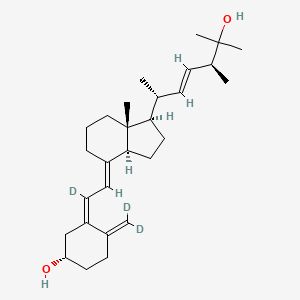

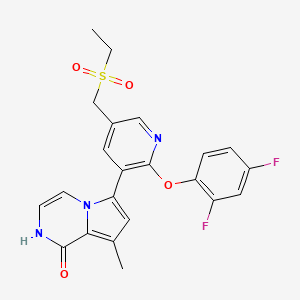

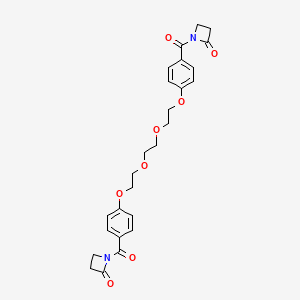

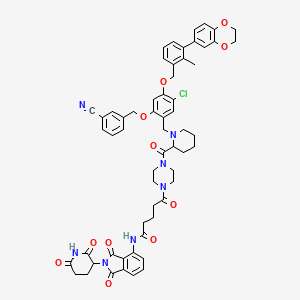

![molecular formula C22H19ClFN5O2 B8210210 (15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B8210210.png)

(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

FTX-6058 (hydrochloride) is a novel small molecule that has shown promise as an inducer of fetal hemoglobin. It is being developed primarily for the treatment of sickle cell disease and β-thalassemia. The compound works by upregulating the expression of fetal hemoglobin, which can mitigate the symptoms and complications associated with these genetic disorders .

Preparation Methods

The synthesis of FTX-6058 (hydrochloride) involves a series of chemical reactions designed to produce a highly potent and selective small molecule. The synthetic routes and reaction conditions are proprietary to Fulcrum Therapeutics, the company developing this compound. the general approach involves structure-based drug design and high-throughput screening to identify and optimize the compound .

Industrial production methods for FTX-6058 (hydrochloride) include large-scale synthesis and purification processes to ensure the compound’s purity and potency. These methods are designed to meet Good Manufacturing Practice (GMP) standards, ensuring the compound’s safety and efficacy for clinical use .

Chemical Reactions Analysis

FTX-6058 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.

Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.

Substitution: FTX-6058 (hydrochloride) can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FTX-6058 (hydrochloride) has several scientific research applications, including:

Chemistry: The compound is used in studies to understand the mechanisms of hemoglobin regulation and the development of new therapeutic agents.

Biology: Researchers use FTX-6058 (hydrochloride) to study the effects of fetal hemoglobin induction on cellular processes and gene expression.

Medicine: The primary application of FTX-6058 (hydrochloride) is in the treatment of sickle cell disease and β-thalassemia. By inducing fetal hemoglobin, the compound can reduce the severity of these conditions and improve patient outcomes.

Mechanism of Action

FTX-6058 (hydrochloride) exerts its effects by inhibiting the activity of the Polycomb Repressive Complex 2 (PRC2). This inhibition is achieved through selective binding to the Embryonic Ectoderm Development (EED) subunit of PRC2. As a result, the compound increases the expression of the HBG1 and HBG2 genes, which encode fetal hemoglobin. The elevated levels of fetal hemoglobin can mitigate the symptoms of sickle cell disease and β-thalassemia by reducing the polymerization of sickle hemoglobin and improving red blood cell function .

Comparison with Similar Compounds

FTX-6058 (hydrochloride) is unique in its mechanism of action and potency compared to other fetal hemoglobin inducers. Similar compounds include:

Hydroxyurea: An older drug used to induce fetal hemoglobin, but with a different mechanism of action and lower potency.

CTX001: A gene-editing therapy that targets the BCL11A gene to increase fetal hemoglobin levels.

Other small molecule inducers: Various other compounds have been developed to induce fetal hemoglobin, but FTX-6058 (hydrochloride) has shown superior preclinical activity and selectivity

FTX-6058 (hydrochloride) stands out due to its high potency, selectivity, and clean off-target profile, making it a promising candidate for the treatment of hemoglobinopathies .

Properties

IUPAC Name |

(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O2.ClH/c1-12-14(3-2-6-24-12)15-7-19-22(28-11-26-27-21(15)28)25-8-16-17(23)4-5-18-20(16)13(9-29-18)10-30-19;/h2-7,11,13,25H,8-10H2,1H3;1H/t13-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYSKAVINOJMDD-BTQNPOSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4[C@H](CO5)CO3)F)N6C2=NN=C6.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

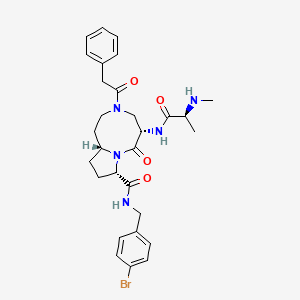

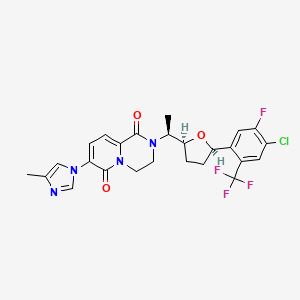

![(2S)-2-[(2-amino-2-methylpropanoyl)amino]-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-3-(trideuteriomethyl)butanamide](/img/structure/B8210155.png)